molecular formula C14H13F3N4S2 B13365235 3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365235
M. Wt: 358.4 g/mol
InChI Key: BNIMZZFHRCQGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The intermediate product is then treated with propyl bromide to yield the final compound .

Chemical Reactions Analysis

Propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as enzyme inhibitors and antiviral agents.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity. This interaction is facilitated by the hydrogen bond accepting and donating characteristics of the triazole and thiadiazole rings, allowing the compound to make specific interactions with different target receptors .

Comparison with Similar Compounds

Propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to its combination of triazole and thiadiazole rings. Similar compounds include:

Properties

Molecular Formula

C14H13F3N4S2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(propylsulfanylmethyl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13F3N4S2/c1-2-6-22-8-11-18-19-13-21(11)20-12(23-13)9-4-3-5-10(7-9)14(15,16)17/h3-5,7H,2,6,8H2,1H3

InChI Key

BNIMZZFHRCQGPU-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.